molecular formula C16H21NO4 B2471816 1-[(benzyloxy)carbonyl]-4,4-dimethylpiperidine-2-carboxylic acid CAS No. 1817860-52-8

1-[(benzyloxy)carbonyl]-4,4-dimethylpiperidine-2-carboxylic acid

Cat. No.: B2471816
CAS No.: 1817860-52-8
M. Wt: 291.347
InChI Key: JPXNYGSRHUPYTF-UHFFFAOYSA-N
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Description

1-[(Benzyloxy)carbonyl]-4,4-dimethylpiperidine-2-carboxylic acid is a chemical compound with the molecular formula C14H17NO4. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a benzyloxycarbonyl group and a carboxylic acid group.

Properties

IUPAC Name

4,4-dimethyl-1-phenylmethoxycarbonylpiperidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-16(2)8-9-17(13(10-16)14(18)19)15(20)21-11-12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPXNYGSRHUPYTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C(C1)C(=O)O)C(=O)OCC2=CC=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(benzyloxy)carbonyl]-4,4-dimethylpiperidine-2-carboxylic acid typically involves several stepsThe reaction conditions often involve the use of reagents such as benzyl chloroformate and sodium hydroxide . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-[(Benzyloxy)carbonyl]-4,4-dimethylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-[(Benzyloxy)carbonyl]-4,4-dimethylpiperidine-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(benzyloxy)carbonyl]-4,4-dimethylpiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonyl group can act as a protecting group, allowing for selective reactions at other sites on the molecule. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

1-[(Benzyloxy)carbonyl]-4,4-dimethylpiperidine-2-carboxylic acid can be compared with other similar compounds, such as:

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